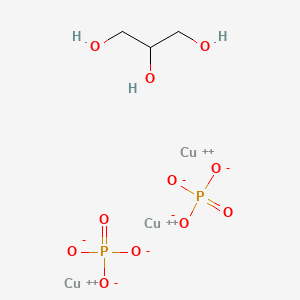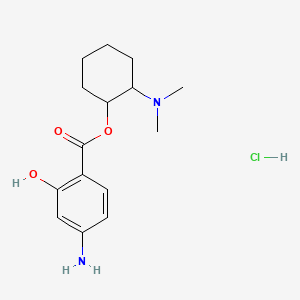
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is a complex organic compound that combines the properties of salicylic acid and aminosalicylic acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride typically involves the esterification of salicylic acid derivatives with 2-(dimethylamino)cyclohexanol. The reaction is often catalyzed by acidic conditions, such as the use of p-toluenesulfonic acid in toluene . The esterification process requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. For example, aminosalicylic acid derivatives inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition disrupts bacterial cell growth and multiplication, making it effective against certain bacterial infections.
Comparación Con Compuestos Similares
Similar Compounds
Aminosalicylic acid: Used primarily for its anti-mycobacterial properties.
Salicylic acid: Known for its use in skincare products and as a precursor to aspirin.
Methyl salicylate: Commonly used in topical analgesics and as a flavoring agent.
Uniqueness
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is unique due to its combination of salicylic acid and aminosalicylic acid properties. This dual functionality allows it to be used in a broader range of applications, from medicinal chemistry to industrial processes.
Propiedades
Número CAS |
78280-31-6 |
|---|---|
Fórmula molecular |
C15H23ClN2O3 |
Peso molecular |
314.81 g/mol |
Nombre IUPAC |
[2-(dimethylamino)cyclohexyl] 4-amino-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-17(2)12-5-3-4-6-14(12)20-15(19)11-8-7-10(16)9-13(11)18;/h7-9,12,14,18H,3-6,16H2,1-2H3;1H |
Clave InChI |
QNHAIQCORNIVJV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCCCC1OC(=O)C2=C(C=C(C=C2)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)


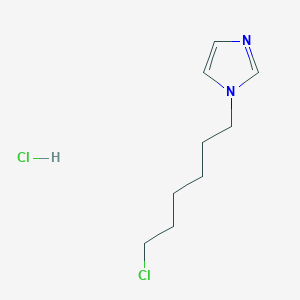

![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
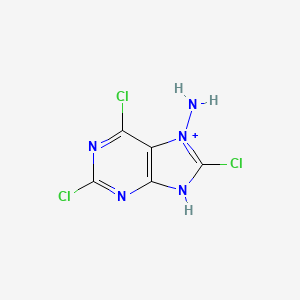
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
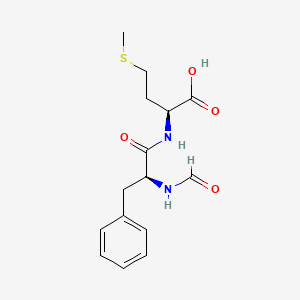
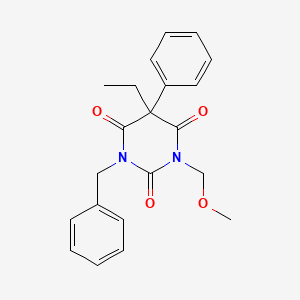
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
